2,3-Dimethoxy-4-methylbenzaldehyde
Overview
Description
2,3-Dimethoxy-4-methylbenzaldehyde: is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-4-methylbenzaldehyde typically involves the methylation of 2,3-dihydroxy-4-methylbenzaldehyde. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3-Dimethoxy-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Reagents such as hydrobromic acid or boron tribromide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Hydrobromic acid in acetic acid, boron tribromide in dichloromethane.
Major Products Formed:
Oxidation: 2,3-Dimethoxy-4-methylbenzoic acid, quinones.
Reduction: 2,3-Dimethoxy-4-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,3-Dimethoxy-4-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of methoxy and methyl substitutions on the biological activity of benzaldehyde derivatives. It is also used in the synthesis of bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. It is also employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-4-methylbenzaldehyde depends on its specific application. In biological systems, it may act by interacting with cellular components such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 2,4-Dimethoxy-3-methylbenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 2,5-Dimethoxy-4-methylbenzaldehyde
Comparison: 2,3-Dimethoxy-4-methylbenzaldehyde is unique due to the specific positions of its methoxy and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity. For instance, the presence of methoxy groups at the 2 and 3 positions may enhance its electron-donating properties, making it more reactive in certain chemical reactions compared to its isomers.
Properties
IUPAC Name |
2,3-dimethoxy-4-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-5-8(6-11)10(13-3)9(7)12-2/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIKTQKJHRUMDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435598 | |
Record name | 2,3-Dimethoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75889-47-3 | |
Record name | 2,3-Dimethoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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